Cas no 271-52-3 (1H-Pyrazolo[4,3-c]pyridine)
1H-Pyrazolo[4,3-c]pyridine Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazolo[4,3-c]pyridine
- 5-Aza-1H-indazole
- 2H-PYRAZOLO[4,3-C]PYRIDINE
- 5H-PYRAZOLO[4,3-C]PYRIDINE
- PubChem18028
- 2h pyrazolo[4,3 c]pyridine
- PYRAZOLO[4,3-C]PYRIDINE
- WCXFPLXZZSWROM-UHFFFAOYSA-N
- CL3489
- FCH2164336
- PB20648
- 1H-Pyrazolo[4,3-c]pyridine, AldrichCPR
- SY028040
- AB00380
- 271-52-3
- AKOS016003694
- 271-50-1
- DTXSID60949860
- A877013
- MFCD13175200
- AM20051020
- J-504741
- SCHEMBL790581
- DS-2680
- DB-347081
- G29652
- A818932
- AKOS015854516
- EN300-90093
- SCHEMBL381051
- Z1157651607
- DTXSID201311761
- 271-49-8
- F18249
- CS-W003802
- MFCD11846327
- PS-4752
- Q27464643
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- MDL: MFCD11846327
- Inchi: 1S/C6H5N3/c1-2-7-3-5-4-8-9-6(1)5/h1-4H,(H,8,9)
- InChI Key: WCXFPLXZZSWROM-UHFFFAOYSA-N
- SMILES: N1C2C=CN=CC=2C=N1
Computed Properties
- Exact Mass: 119.04800
- Monoisotopic Mass: 119.048347172g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 105
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.6
- XLogP3: 0.5
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.348
- Boiling Point: 318.8℃ at 760 mmHg
- PSA: 41.57000
- LogP: 0.95790
1H-Pyrazolo[4,3-c]pyridine Security Information
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Symbol:
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P264;P270;P301+P312;P330;P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22
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Hazardous Material Identification:
- Storage Condition:Room temperature
1H-Pyrazolo[4,3-c]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TC664-100mg |
1H-Pyrazolo[4,3-c]pyridine |
271-52-3 | 98% | 100mg |
137CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TC664-250mg |
1H-Pyrazolo[4,3-c]pyridine |
271-52-3 | 98% | 250mg |
378CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0611-1g |
1H-Pyrazolo[4,3-c]pyridine |
271-52-3 | 97% | 1g |
831.08CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0611-5g |
1H-Pyrazolo[4,3-c]pyridine |
271-52-3 | 97% | 5g |
2527.17CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0611-25g |
1H-Pyrazolo[4,3-c]pyridine |
271-52-3 | 97% | 25g |
8463.46CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0611-500mg |
1H-Pyrazolo[4,3-c]pyridine |
271-52-3 | 97% | 500mg |
746.28CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0611-250mg |
1H-Pyrazolo[4,3-c]pyridine |
271-52-3 | 97% | 250mg |
661.47CNY | 2021-05-08 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | BLN00013-1G |
1<I>H</I>-Pyrazolo[4,3-<I>c</I>]pyridine |
271-52-3 | 1g |
¥10696.47 | 2023-11-14 | ||
| TRC | A800120-50mg |
5-Aza-1H-indazole |
271-52-3 | 50mg |
$ 110.00 | 2023-04-19 | ||
| TRC | A800120-250mg |
5-Aza-1H-indazole |
271-52-3 | 250mg |
$ 178.00 | 2023-04-19 |
1H-Pyrazolo[4,3-c]pyridine Suppliers
1H-Pyrazolo[4,3-c]pyridine Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 1H-Pyrazolo[4,3-c]pyridine
Introduction to 1H-Pyrazolo[4,3-c]pyridine (CAS No. 271-52-3)
1H-Pyrazolo[4,3-c]pyridine, identified by its Chemical Abstracts Service (CAS) number 271-52-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This bicyclic structure, consisting of a pyrazole ring fused with a pyridine ring, exhibits a unique combination of electronic and steric properties that make it a versatile scaffold for the development of bioactive molecules.
The chemical formula of 1H-Pyrazolo[4,3-c]pyridine is C₆H₅N₃, reflecting its composition of carbon, hydrogen, and nitrogen atoms. The presence of nitrogen atoms in both the pyrazole and pyridine rings contributes to its rich electronic landscape, enabling various interactions with biological targets. This structural motif has been extensively explored in drug discovery due to its ability to mimic natural product scaffolds and interact with enzymes and receptors in biological systems.
One of the most compelling aspects of 1H-Pyrazolo[4,3-c]pyridine is its role as a key intermediate in the synthesis of more complex pharmacophores. Its fused ring system provides a rigid framework that can be modified through functional group transformations to tailor biological activity. Researchers have leveraged this scaffold to develop compounds with potential applications in oncology, immunology, and central nervous system (CNS) disorders.
Recent advancements in medicinal chemistry have highlighted the utility of 1H-Pyrazolo[4,3-c]pyridine derivatives in addressing unmet medical needs. For instance, studies have demonstrated its efficacy as a kinase inhibitor, targeting pathways implicated in cancer progression. The pyrazolo[4,3-c]pyridine core has been incorporated into molecules designed to modulate the activity of tyrosine kinases, which play a crucial role in signal transduction and cell proliferation.
The pharmacological profile of 1H-Pyrazolo[4,3-c]pyridine derivatives has been further refined through structure-activity relationship (SAR) studies. These investigations have revealed that subtle modifications to the scaffold can significantly alter binding affinity and selectivity. For example, the introduction of substituents at specific positions on the ring system has been shown to enhance interaction with target proteins while minimizing off-target effects.
In addition to its applications in oncology, 1H-Pyrazolo[4,3-c]pyridine has shown promise in other therapeutic areas. Researchers have explored its potential as an immunomodulatory agent, targeting pathways involved in inflammation and autoimmune diseases. The compound's ability to interact with immune cell receptors has led to the development of novel treatments that aim to modulate immune responses without excessive toxicity.
The synthesis of 1H-Pyrazolo[4,3-c]pyridine and its derivatives involves multi-step organic reactions that require careful optimization. Common synthetic routes include cyclocondensation reactions between hydrazines and α-haloketones or α-halocarbonitriles. These reactions typically proceed under controlled conditions to ensure high yield and purity. Advances in catalytic methods have also enabled more efficient synthetic strategies, reducing the environmental impact of production processes.
The versatility of 1H-Pyrazolo[4,3-c]pyridine as a scaffold is further underscored by its incorporation into libraries of compounds used in high-throughput screening (HTS) campaigns. Such libraries are instrumental in identifying lead compounds for drug development. By systematically varying substituents on the core structure, researchers can rapidly explore a wide range of biological activities and identify promising candidates for further optimization.
Computational methods have also played a crucial role in the study of 1H-Pyrazolo[4,3-c]pyridine derivatives. Molecular modeling techniques allow researchers to predict binding modes and affinity for biological targets before conducting experimental validation. This approach accelerates the drug discovery process by focusing efforts on the most promising candidates based on computational data.
The future direction of research on 1H-Pyrazolo[4,3-c]pyridine is likely to be shaped by emerging trends in pharmaceutical science. Innovations in synthetic methodologies, coupled with advances in computational biology and artificial intelligence (AI), are expected to enhance the efficiency and success rate of drug development programs. The continued exploration of this scaffold promises to yield novel therapeutics that address complex diseases with greater precision and efficacy.
In conclusion,1H-Pyrazolo[4,3-c]pyridine (CAS No. 271-52-3) represents a valuable scaffold for medicinal chemistry innovation. Its unique structural features and biological interactions have made it a cornerstone in the development of pharmacologically active molecules across multiple therapeutic areas. As research progresses,the full potential of this compound is expected to be realized,leading to significant advancements in human health.
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